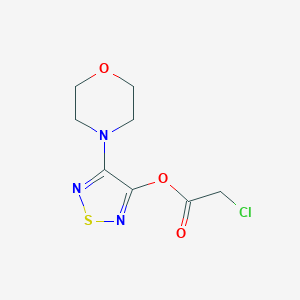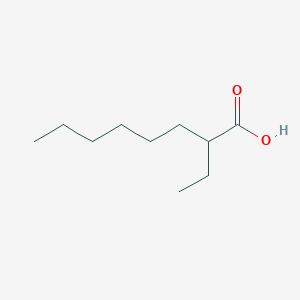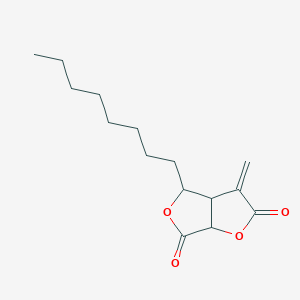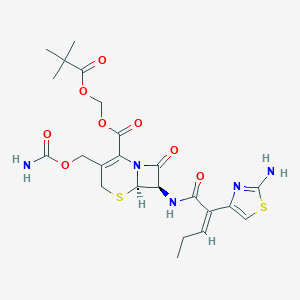
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-pentyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOA and is a potent inhibitor of glutamate transporters.
Mecanismo De Acción
TBOA inhibits glutamate transporters by binding to the substrate-binding site and blocking the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
Efectos Bioquímicos Y Fisiológicos
TBOA has been shown to have significant effects on glutamate levels in the brain. In animal studies, TBOA has been shown to increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to increase the severity of seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBOA is a potent inhibitor of glutamate transporters, making it a valuable tool for studying the role of glutamate in neurological disorders. However, its effects on glutamate levels can be unpredictable, and it can lead to excitotoxicity and neuronal damage. Additionally, TBOA is not selective for any particular glutamate transporter subtype, making it difficult to study the specific effects of individual transporters.
Direcciones Futuras
There are several potential future directions for research on TBOA. One area of interest is the development of more selective inhibitors of glutamate transporters that can be used to study the specific effects of individual transporters. Another area of interest is the development of TBOA derivatives that have reduced excitotoxicity and neuronal damage. Additionally, TBOA could be used as a tool for studying the role of glutamate in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
Métodos De Síntesis
The synthesis of TBOA involves the reaction between 4-ethynylphenyl magnesium bromide and 4-pentyl-2,6,7-trioxabicyclo[2.2.2]oct-5-ene-3,8-dione in the presence of a palladium catalyst. The reaction yields TBOA as a white crystalline solid.
Aplicaciones Científicas De Investigación
TBOA has been extensively studied for its potential applications in neuroscience research. It is a potent inhibitor of glutamate transporters, which are responsible for the uptake of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
108614-29-5 |
|---|---|
Nombre del producto |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-pentyl- |
Fórmula molecular |
C18H22O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1-(4-ethynylphenyl)-4-pentyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C18H22O3/c1-3-5-6-11-17-12-19-18(20-13-17,21-14-17)16-9-7-15(4-2)8-10-16/h2,7-10H,3,5-6,11-14H2,1H3 |
Clave InChI |
MCVGRCRCHYKXQU-UHFFFAOYSA-N |
SMILES |
CCCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
SMILES canónico |
CCCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
Otros números CAS |
108614-29-5 |
Sinónimos |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-pentyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B20295.png)
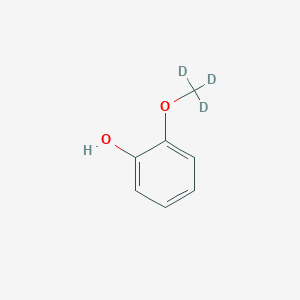
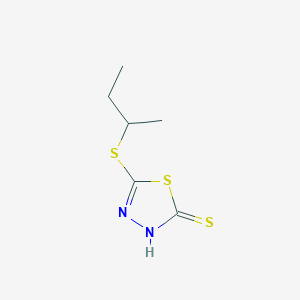
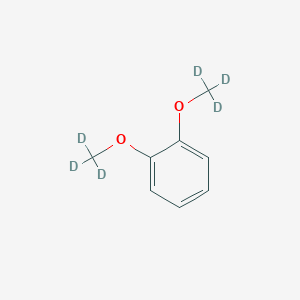
![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)
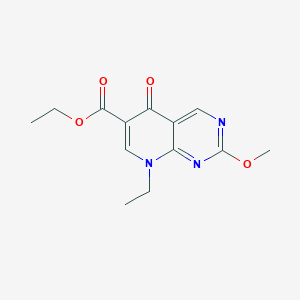
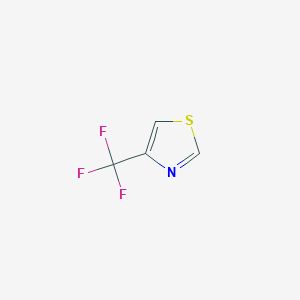
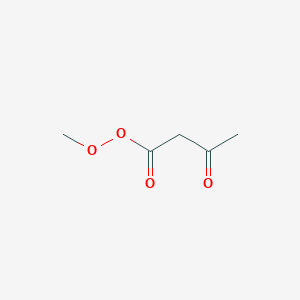
![2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline](/img/structure/B20324.png)
